2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
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Overview
Description
2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a benzothiazole ring system. It has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
Target of Action
The primary target of 2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound acts as an AChE inhibitor, which means it prevents AChE from breaking down acetylcholine, thereby increasing the level and duration of action of acetylcholine .
Mode of Action
This compound interacts with AChE by binding to the active site of the enzyme, thereby inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. Under normal circumstances, AChE breaks down acetylcholine in the synaptic cleft. When ache is inhibited, acetylcholine accumulates, leading to prolonged cholinergic effects . This can enhance cognitive functions, which is why AChE inhibitors are used in the treatment of Alzheimer’s disease .
Result of Action
The result of the action of this compound is an increase in the level of acetylcholine in the brain due to the inhibition of AChE . This can lead to improved cognitive function, making this compound potentially useful in the treatment of diseases characterized by cognitive decline, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions. Common reagents used in these reactions include halogenated benzothiazoles and phenylpiperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzothiazole ring or the phenylpiperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Research has focused on its potential as a therapeutic agent for neurological disorders such as anxiety and Alzheimer’s disease
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Studied for its anxiolytic activity.
2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone: Noted for its high affinity towards sigma-1 receptors.
Uniqueness
2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole is unique due to its combined structural features of phenylpiperazine and benzothiazole, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-4-14(5-3-1)21-6-8-22(9-7-21)19-20-15-12-16-17(13-18(15)25-19)24-11-10-23-16/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWHRRHIYUWTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC5=C(C=C4S3)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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